

Quantitative Pharmacokinetic Parameters of Enalapril and Enalaprilat

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Compound Focus: Enalapril Maleate

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The table below summarizes the core protein binding and distribution parameters for enalapril and its active metabolite, enalaprilat.

Compound	Protein Binding	Volume of Distribution (V_d)	Notes
Enalapril	Not extensively bound [1]	1.0 - 2.4 L/kg [2] [1]	Prodrug; pharmacokinetics (PK) driven by rapid conversion to enalaprilat.
Enalaprilat	< 50% bound to human plasma proteins [1]; exhibits dual binding to albumin (low-affinity, high-capacity) and plasma ACE (high-affinity, low-capacity) [3].	Penetrates most tissues, including kidneys and vascular tissue, but poorly crosses the blood-brain barrier [2] [1].	Active metabolite; its binding to ACE is a key determinant of its long terminal half-life and contributes to its pharmacodynamics [3].

Mechanism of Hepatic Handling and Basolateral Efflux

Hepatically derived enalaprilat requires active transport to exit the liver into the systemic circulation. Research has identified **Multidrug Resistance-Associated Protein 4 (MRP4)** as the primary transporter responsible for this basolateral efflux [4].

Diagram of enalapril's absorption, hepatic activation, and enalaprilat efflux.

Experimental Protocols for Characterization

Investigating Transporter-Mediated Efflux Using Membrane Vesicles

This protocol determines if a compound is a substrate for efflux transporters like MRP4 [4].

- **Principle:** Membrane vesicles prepared from cells overexpressing a specific transporter are used. ATP-dependent uptake of the substrate into the vesicles indicates active transport.
- **Key Reagents:**
 - HEK293T cells transfected with human MRP4 (or MRP3/control plasmid).
 - Enalaprilat, Enalapril, and internal standards (e.g., d5-enalaprilat).
 - ATP-regenerating system.
 - Membrane vesicle buffer (e.g., Tris-sucrose).
 - MK-571 (a pan-MRP inhibitor).
- **Methodology:**
 - **Vesicle Preparation:** Prepare membrane vesicles from MRP4-overexpressing and control cells using nitrogen cavitation and differential centrifugation [4].
 - **Uptake Assay:** Incubate vesicles with enalaprilat in the presence of ATP or AMP. The reaction is typically performed at 37°C and stopped by rapid filtration and washing with ice-cold buffer.
 - **Inhibition Studies:** Repeat the assay with a pre-specified concentration of the inhibitor MK-571 to confirm MRP4-specific transport.
 - **Analysis:** Quantify vesicular uptake of enalaprilat using LC-MS/MS. ATP-dependent transport is calculated as the difference in uptake between ATP and AMP incubations.

Determining Plasma Protein Binding

While not explicitly detailed in the search results, the high-affinity binding of enalaprilat to plasma ACE is a specialized case. A standard method referenced for determining binding parameters is **equilibrium dialysis**

or **ultrafiltration** [1] [3].

- **Principle:** A sample containing the drug and plasma proteins is allowed to reach binding equilibrium across a semi-permeable membrane. The free drug concentration is then measured.
- **Data Analysis:** For enalaprilat, binding data is analyzed using a model that accounts for two distinct sites: one for albumin and one for ACE [3].

Integrated Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Mechanistic PK/PD modeling is crucial for understanding the relationship between enalaprilat concentrations and ACE inhibition. The diagram below illustrates the key components of such a model.

PK/PD model linking enalaprilat concentration, ACE binding, and physiological effects.

This model integrates:

- **Competitive Binding:** Enalaprilat competes with the natural substrate Angiotensin I for the active site of ACE [3].
- **Target Reserve:** The model can account for the phenomenon where maximal physiological effect (e.g., blood pressure reduction) is achieved before 100% ACE occupancy, explaining the rightward shift in potency (IC_{50}) relative to its binding affinity (K_D) [3].
- **System-Specific Parameters:** The model's output depends on system-specific parameters like target (ACE) density and turnover [3].

Key Takeaways for Drug Development

- **Low V_d and Protein Binding:** The relatively small V_d and modest plasma protein binding suggest enalaprilat's distribution is largely confined to the plasma and extracellular fluid. This is consistent with its requirement for active transport (OATP1B1, MRP4) to cross cellular membranes [1] [4].
- **MRP4 Defines Systemic Exposure:** The efficacy of enalapril depends on MRP4-mediated basolateral efflux of hepatically generated enalaprilat. Drug-drug interactions or disease states that alter MRP4 function could significantly impact systemic enalaprilat concentrations and the drug's efficacy [4].
- **Potency vs. Affinity:** The *ex vivo* potency (IC_{50}) of enalaprilat is determined not only by its binding affinity (K_D) for ACE but also by system-specific factors like target concentration and the presence of

the endogenous substrate. This must be considered during lead optimization and efficacy prediction [3].

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References

1. Enalapril: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
3. Target Reserve and Turnover Parameters Determine ... [sciencedirect.com]
4. Role of Multidrug Resistance–Associated Protein 4 in the ... [pmc.ncbi.nlm.nih.gov]

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